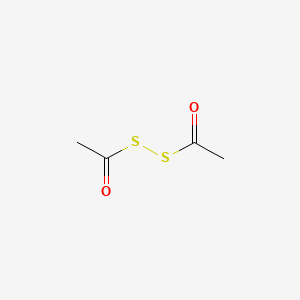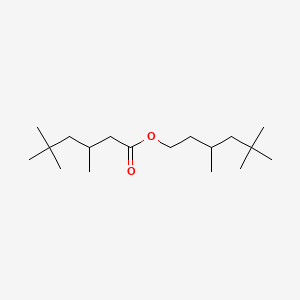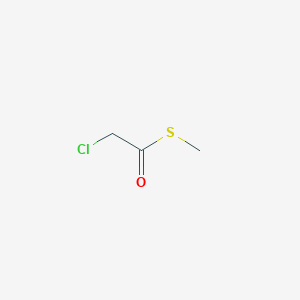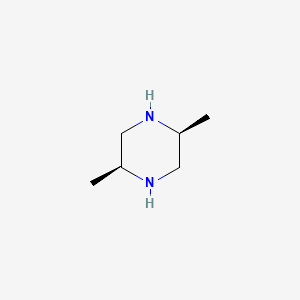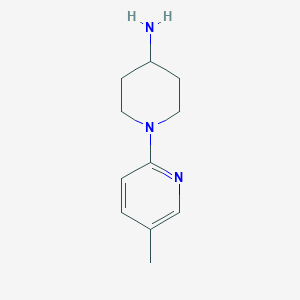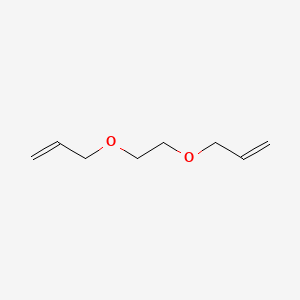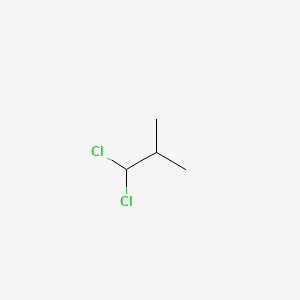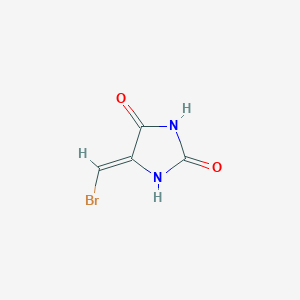
5-(Bromomethylene)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethylene)imidazolidine-2,4-dione is a chemical compound with the molecular formula C4H3BrN2O2 and a molecular weight of 190.984 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves reaction conditions with boron trifluoride diethyl etherate in acetonitrile at 40 degrees Celsius for 9 hours . Another method involves dehydrogenation reactions that are common in high-temperature pyrolysis .Molecular Structure Analysis
The molecular structure of this compound consists of 4 carbon atoms, 3 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 190.984 and a molecular formula of C4H3BrN2O2 . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Catalysis
- A method for the synthesis of 5-bromo(aryl)methylene-substituted hydantoins, demonstrating the utility of "5-(Bromomethylene)imidazolidine-2,4-dione" in creating structurally diverse molecules through bromination reactions. This process is instrumental in the development of compounds with potential applications in medicinal chemistry and material science (Antipin et al., 2008).
- The synthesis and characterization of novel magnetic immobilized para-aminobenzoic acid-Cu(II) complex as a green, efficient, and reusable catalyst for aldol condensation reactions, highlighting the role of "this compound" derivatives in green chemistry applications (Esam et al., 2020).
Biological Applications
- The design, synthesis, and biological evaluation of novel derivatives as HIV-1 fusion inhibitors. This research underscores the potential of "this compound" derivatives in developing antiviral therapies (Ibrahim et al., 2020).
- A study on the electrochemical oxidation of hydantoins and their DNA binding properties, indicating the potential of "this compound" derivatives in bioelectrochemistry and drug design (Nosheen et al., 2012; Shah et al., 2013).
Material Science
- Investigation of the thermal properties of novel polymers based on poly(hydantoin-methyl-p-styrene) and their substrates, demonstrating the role of "this compound" derivatives in synthesizing materials with enhanced thermal stability (Kaczmarek et al., 2012).
Mécanisme D'action
- Role : TNKS proteins play essential roles in the Wnt β-catenin pathway and various cellular processes, making them suitable targets for cancer therapy .
- Resulting Changes : This binding inhibits TNKS activity, affecting Wnt signaling and cellular processes .
- Affected Pathways : The Wnt β-catenin pathway is a key target. Dysregulation of this pathway contributes to cancer progression .
Target of Action
Mode of Action
Biochemical Pathways
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(Bromomethylene)imidazolidine-2,4-dione involves the reaction of imidazolidine-2,4-dione with bromoacetaldehyde in the presence of a base.", "Starting Materials": [ "Imidazolidine-2,4-dione", "Bromoacetaldehyde", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve imidazolidine-2,4-dione in a suitable solvent (e.g. water, ethanol)", "Add bromoacetaldehyde to the solution", "Add a base to the solution to initiate the reaction", "Stir the reaction mixture at room temperature for a suitable period of time (e.g. 24 hours)", "Filter the resulting solid product and wash with a suitable solvent (e.g. water, ethanol)", "Dry the product under vacuum to obtain 5-(Bromomethylene)imidazolidine-2,4-dione" ] } | |
Numéro CAS |
597528-07-9 |
Formule moléculaire |
C4H3BrN2O2 |
Poids moléculaire |
190.98 g/mol |
Nom IUPAC |
5-(bromomethylidene)imidazolidine-2,4-dione |
InChI |
InChI=1S/C4H3BrN2O2/c5-1-2-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9) |
Clé InChI |
YOZSOYVCZSKSNP-UHFFFAOYSA-N |
SMILES isomérique |
C(=C\1/C(=O)NC(=O)N1)\Br |
SMILES |
C(=C1C(=O)NC(=O)N1)Br |
SMILES canonique |
C(=C1C(=O)NC(=O)N1)Br |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


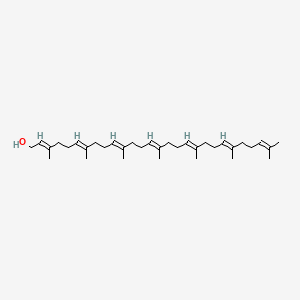
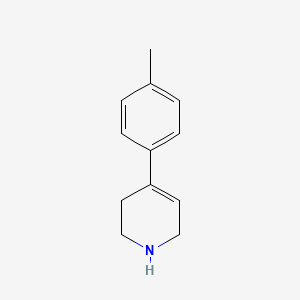
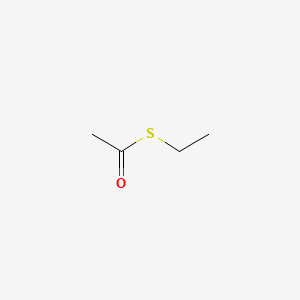
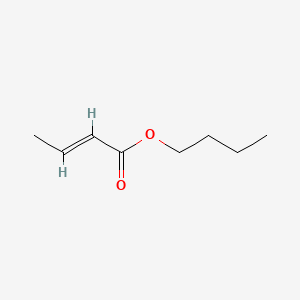
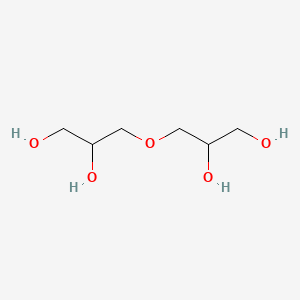
![(S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B3427416.png)
